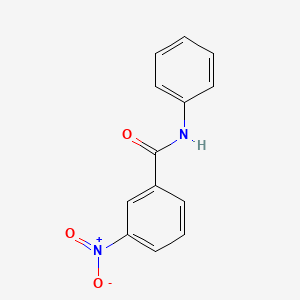

3-Nitrobenzanilide

Beschreibung

Historical Perspectives in Organic Chemistry Research

The study of benzanilides is rooted in the foundational period of modern organic chemistry. The development of synthetic methods in the 19th century, such as the Schotten-Baumann reaction, provided straightforward access to amides through the reaction of amines with acyl chlorides. The synthesis of 3-Nitrobenzanilide is a classic example of this transformation, typically achieved through the reaction of 3-nitroaniline (B104315) with benzoyl chloride. ontosight.aiorgsyn.org

Early research in organic chemistry was heavily focused on the synthesis and characterization of new compounds to understand the principles of chemical bonding and reactivity. rochelleforrester.ac.nziupac.org The introduction of functional groups, like the nitro group, was a key area of investigation. The presence of the nitro group in this compound makes it a subject of interest for studying the effects of electron-withdrawing groups on the properties and reactivity of the benzanilide (B160483) structure. ontosight.ai Early characterization would have relied on classical methods such as melting point determination and elemental analysis to confirm the structure and purity of the synthesized compound. spectrabase.com

Significance of this compound as a Synthetic Intermediate and Molecular Scaffold

The primary significance of this compound in contemporary research lies in its utility as a synthetic intermediate. smolecule.com The nitro group is a versatile functional group that can be readily transformed, most notably through reduction to an amino group (NH₂). google.comkaznu.kz This conversion of this compound to 3-aminobenzanilide (B82601) provides a crucial entry point for a wide range of further chemical modifications, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.comgoogle.com For instance, related nitroanilide structures serve as precursors in the synthesis of various heterocyclic compounds and biologically active agents. google.comchim.it The resulting amino group can participate in numerous reactions, including diazotization, acylation, and alkylation, to build larger molecular frameworks.

Beyond its role as a reactive intermediate, the this compound structure can be viewed as a molecular scaffold. mdpi.com A molecular scaffold is a core structure to which various functional groups can be appended to create a library of compounds with diverse properties. mdpi.com The benzanilide core provides a rigid and well-defined three-dimensional structure. ontosight.ai Researchers can modify both the benzoyl and the anilide rings to systematically study structure-activity relationships, making it a valuable platform in drug discovery and the development of new materials. ontosight.aidiva-portal.org For example, derivatives of benzanilide have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai

Evolution of Research Methodologies Applied to Nitrobenzanilides

The methodologies used to synthesize and study nitrobenzanilides have evolved significantly over time. researchworld.comslideshare.net

Synthesis: Historically, the synthesis of benzanilides was performed using straightforward but often harsh conditions. orgsyn.org While the fundamental reaction of an amine with an acyl derivative remains common, modern organic synthesis emphasizes efficiency, selectivity, and sustainability. wikipedia.org Recent advancements include the development of solvent-free reaction conditions and the use of novel catalysts to improve yields and simplify purification processes. nih.govscispace.com For example, methods using phosphonitrilic chloride trimer (PNT) as a coupling reagent have been developed for the efficient one-pot amidation of carboxylic acids, offering an alternative to traditional methods. iajpr.com

Analysis and Characterization: The analytical techniques for characterizing this compound and related compounds have transitioned from classical wet chemistry methods to sophisticated instrumental analysis. In the past, identity and purity were established by physical constants like melting point and through elemental analysis. spectrabase.comscispace.com Today, a suite of spectroscopic techniques provides detailed structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations. spectrabase.comiajpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides precise information about the arrangement of atoms within the molecule, confirming the connectivity and substitution pattern of the aromatic rings. iajpr.com

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. iajpr.com

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing purity and analyzing reaction mixtures. rsc.org

These modern methods offer greater accuracy, speed, and a much deeper level of structural insight compared to the techniques available to early organic chemists. researchgate.net

Current Research Trends and Future Directions in this compound Chemistry

Current research involving this compound and its derivatives is primarily focused on its application as a building block in medicinal chemistry and materials science.

Medicinal Chemistry: The benzanilide scaffold is present in numerous compounds with demonstrated biological activity. ontosight.aiontosight.ai A significant trend is the use of this compound as a starting material for the synthesis of novel compounds to be screened for various therapeutic properties, including potential anticancer, antimicrobial, and anti-inflammatory activities. ontosight.airesearchgate.netacs.org The reduction of the nitro group to an amine is a key step in creating precursors for pharmacologically active molecules. google.comgoogle.com The ability to easily modify the structure allows for the creation of targeted libraries of compounds for high-throughput screening against biological targets like enzymes and receptors. diva-portal.org

Materials Science: In materials science, benzanilide derivatives are being explored for the development of new polymers and functional materials. smolecule.comontosight.ai For example, aramids (aromatic polyamides) are high-performance polymers known for their thermal stability and mechanical strength, and the benzanilide linkage is a fundamental component of these materials. acs.org The specific arrangement of functional groups on the benzanilide backbone can influence properties such as liquid crystallinity, and optical or electrical behavior, making them candidates for advanced materials applications. ontosight.ai

Future Directions: The future of this compound research will likely involve its continued use as a versatile synthetic platform. Key future directions include:

Development of Novel Therapeutics: The synthesis of more complex and specific drug candidates based on the 3-aminobenzanilide core, potentially targeting diseases like cancer or microbial infections. acs.orgnih.gov

Advanced Materials: The design and synthesis of novel polymers and supramolecular structures with tailored properties for applications in electronics, photonics, or separation technologies. acs.org

Catalysis and Green Chemistry: The development of more sustainable and efficient catalytic methods for the synthesis and transformation of this compound and its derivatives, minimizing waste and energy consumption. nih.goviajpr.com

Photochemical Applications: Further investigation into the photochemical properties of nitrobenzanilides, which could lead to applications in photolithography or as molecular switches. rug.nl

Compound Names Table

| Common Name | IUPAC Name |

| This compound | N-(3-nitrophenyl)benzamide nih.gov |

| 3-Nitroaniline | 3-Nitroaniline |

| Benzoyl chloride | Benzoyl chloride |

| 3-Aminobenzanilide | N-(3-aminophenyl)benzamide |

| 2-Chloro-5-nitrobenzanilide | 2-Chloro-5-nitro-N-phenylbenzamide |

| Tipranavir | N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide nih.gov |

| Nitrazepam | 7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |

| 3-Nitrobenzaldehyde | 3-Nitrobenzaldehyde wikipedia.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIRWLAPFZXYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945117 | |

| Record name | 3-Nitro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-73-4 | |

| Record name | 3-Nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 3 Nitrobenzanilide and Its Derivatives

Established Synthetic Routes and Mechanistic Insights

Traditional methods for synthesizing 3-Nitrobenzanilide primarily rely on robust and well-understood chemical transformations, including amide bond formation, aromatic substitution, and functional group interconversions.

Amide Bond Formation Strategies (e.g., Condensation Reactions, Acylation)

The most prevalent strategy for constructing the core amide linkage of this compound is through acylation, often accomplished via the Schotten-Baumann reaction. chemistnotes.comwikipedia.org This method involves the reaction of an amine with an acid chloride in the presence of a base. jk-sci.com For this compound, this can be achieved through two primary pathways:

Acylation of 3-nitroaniline (B104315) with benzoyl chloride.

Acylation of aniline (B41778) with 3-nitrobenzoyl chloride.

The Schotten-Baumann reaction is typically conducted in a two-phase system, where an aqueous base (commonly sodium hydroxide) neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards amide formation. wikipedia.orguomustansiriyah.edu.iq Pyridine (B92270) can also be employed as a base catalyst. uomustansiriyah.edu.iq

The mechanism proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. chemistnotes.comjk-sci.com Subsequently, the intermediate collapses, expelling a chloride ion and, after deprotonation by the base, yielding the stable amide product. chemistnotes.com

Direct condensation of a carboxylic acid and an amine is generally more challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. uoanbar.edu.iq However, this route can be facilitated under specific conditions or with activating agents.

| Pathway | Amine Precursor | Acylating Agent | Key Reaction | Notes |

|---|---|---|---|---|

| A | 3-Nitroaniline | Benzoyl chloride | Schotten-Baumann Reaction | A common and efficient laboratory-scale synthesis. |

| B | Aniline | 3-Nitrobenzoyl chloride | Schotten-Baumann Reaction | Requires prior synthesis of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid. |

Directed Nitration and Related Aromatic Substitution Pathways

The synthesis of this compound via direct nitration of the parent benzanilide (B160483) molecule is an inefficient and non-regioselective pathway. The amide group (-NHCOPh) of benzanilide is an ortho-, para-directing group for electrophilic aromatic substitution. Consequently, the nitration of benzanilide using standard nitrating agents (a mixture of nitric acid and sulfuric acid) would predominantly yield 2-nitrobenzanilide and 4-nitrobenzanilide isomers. researchgate.netscispace.com Achieving the desired meta-substitution on the aniline ring through this method is challenging and results in low yields due to the formation of multiple, difficult-to-separate isomers. nih.govfrontiersin.org Therefore, this route is not considered a practical or established method for the specific synthesis of the 3-nitro isomer.

Synthesis via Functional Group Interconversion (e.g., from corresponding acid/amine precursors)

The most logical and widely used strategies for synthesizing this compound involve starting with precursors where the nitro group is already positioned correctly on one of the aromatic rings. This approach avoids the regioselectivity issues associated with the direct nitration of benzanilide.

The key methods include:

From 3-nitrobenzoic acid and aniline : In this pathway, 3-nitrobenzoic acid is first converted into a more reactive acylating agent, typically 3-nitrobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride. google.com The resulting 3-nitrobenzoyl chloride is then reacted with aniline, usually under Schotten-Baumann conditions, to yield this compound. slideshare.net

From 3-nitroaniline and benzoic acid : This route involves the acylation of 3-nitroaniline. Benzoic acid is first converted to benzoyl chloride, which then reacts with 3-nitroaniline in the presence of a base like aqueous sodium hydroxide to form the final product. uoanbar.edu.iqslideshare.net This represents a direct application of the Schotten-Baumann reaction previously discussed.

A patent describes a related process where 4-nitrobenzanilide is produced by the acylation of aniline with 4-nitrobenzoic acid at high temperatures (220-230 °C) to drive off the water formed, followed by nitration to produce a trinitro derivative. google.com This demonstrates the industrial viability of direct thermal condensation between a nitro-substituted benzoic acid and an aniline.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These principles are being applied to the synthesis of amides like this compound through catalysis and green chemistry techniques.

Catalytic Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer an alternative to stoichiometric activating agents for the direct condensation of carboxylic acids and amines, which is inherently more atom-economical.

Lewis Acid Catalysis : Boron-containing Lewis acids, such as boric acid and boronic acids, can catalyze the direct dehydrative condensation of carboxylic acids with amines. jimcontent.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. jimcontent.com Similarly, Group IV metal complexes, such as those of zirconium (e.g., ZrCl₄), are cost-effective and show high conversion rates for direct amidation. nih.gov The mechanism involves the Lewis acid coordinating to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Other Catalytic Systems : While transition metals like palladium and copper are pivotal in many C-N bond-forming reactions, their application in the direct synthesis of simple amides like this compound from acids and amines is less common than Lewis acid catalysis. Catalytic hydrogenation is a key method for converting nitroarenes to anilines, which is relevant for precursor synthesis. patsnap.commdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free, Microwave-Assisted, Aqueous Media)

Applying green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org For amide synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted direct amidation of carboxylic acids and amines can be performed under solvent-free conditions, often using a catalyst like ceric ammonium (B1175870) nitrate or on a solid support like montmorillonite K10. mdpi.comresearchgate.netnih.gov

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or under mechanochemical conditions (e.g., ball milling) minimizes solvent waste and can lead to higher reaction rates. scispace.comdigitellinc.com Several solvent-free methods for amide bond formation have been developed, using various coupling agents or catalysts. rsc.orgresearchgate.netnih.gov For instance, boric acid can catalyze the reaction between a carboxylic acid and urea (as an ammonia source) under solvent-free heating conditions. scispace.com

Aqueous Media : The classic Schotten-Baumann reaction utilizes a biphasic system with water as one of the solvents, which is an inherently green feature. wikipedia.org Developing catalytic systems that are effective in water is an active area of research to further improve the environmental profile of amide syntheses.

| Parameter | Conventional Method (e.g., Schotten-Baumann) | Green Approach (e.g., Microwave-Assisted, Solvent-Free) |

|---|---|---|

| Reagents | Acyl chlorides (often prepared with hazardous reagents like SOCl₂), stoichiometric base. | Direct use of carboxylic acids and amines; catalytic reagents. jimcontent.commdpi.com |

| Solvents | Often uses organic solvents like dichloromethane in addition to water. wikipedia.org | Solvent-free, aqueous media, or green solvents (e.g., cyclopentyl methyl ether). nih.govscispace.com |

| Energy | Conventional heating, often for longer periods. | Microwave irradiation for rapid, efficient heating. mdpi.com |

| Waste | Stoichiometric amounts of salt byproducts (e.g., NaCl). | Reduced waste (water is often the only byproduct in direct condensation). jimcontent.com |

| Reaction Time | Can range from minutes to several hours. | Drastically reduced, often to a few minutes. researchgate.netdigitellinc.com |

Flow Chemistry and Continuous Synthesis Methodologies

The adoption of flow chemistry and continuous synthesis methodologies offers significant advantages for the production of this compound and its derivatives, addressing many of the limitations associated with traditional batch processing. Continuous flow systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. This precise control enhances reaction efficiency, improves safety by minimizing the volume of hazardous materials at any given time, and often leads to higher yields and purity.

While specific literature detailing a dedicated end-to-end continuous synthesis of this compound is nascent, the principles have been successfully applied to analogous transformations, such as direct amide formation and nitro group reductions. For instance, direct amidation reactions have been developed in flow systems, utilizing various coupling agents and catalysts that can be packed into reactor columns. Similarly, the reduction of aromatic nitro compounds, a key derivatization of this compound, is well-suited for continuous-flow conditions, typically employing packed-bed reactors with heterogeneous catalysts. This approach not only facilitates catalyst reuse but also mitigates risks associated with highly exothermic hydrogenation reactions. The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps, potentially enabling the synthesis and subsequent derivatization of this compound in a single, uninterrupted sequence, thereby reducing waste and operational time.

Derivatization from this compound: Strategic Transformations

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, primarily through transformations targeting its two key functional groups: the nitro group and the amide linkage. Strategic derivatization allows for the introduction of new functionalities and the construction of diverse molecular architectures. The most pivotal of these transformations is the reduction of the nitro group to an amino group, which fundamentally alters the electronic properties of the aromatic ring and provides a nucleophilic site for further reactions. Additionally, modifications at the amide nitrogen, such as N-alkylation and N-acylation, offer pathways to introduce further substituents, thereby expanding the chemical space accessible from this precursor.

Reduction of the Nitro Group to Amino functionality: Methodological Advances

The conversion of this compound to 3-aminobenzanilide (B82601) is a cornerstone transformation, yielding a product with broad applications as a synthetic building block. Methodological advances in this area focus on improving yield, selectivity, and the environmental profile of the reaction. The primary challenge lies in selectively reducing the nitro group without cleaving the relatively stable amide bond. Research has progressed across several fronts, including traditional catalytic hydrogenation, the development of highly selective chemical reductants, and innovative electrochemical strategies.

Catalytic Hydrogenation Methods

Catalytic hydrogenation stands as a robust and widely used method for the reduction of aromatic nitro compounds. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. For the reduction of this compound, common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org These reactions are generally efficient and produce water as the only byproduct, making them environmentally benign.

The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to maximize the yield of 3-aminobenzanilide while preventing over-reduction or side reactions. For example, palladium-based catalysts are highly effective and often favored for their high activity under mild conditions. mdpi.com Vanadium compounds have been used as additives in catalytic hydrogenation to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com

| Catalyst | Typical Conditions | Advantages |

| Palladium-on-carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temp. | High activity, mild conditions, good selectivity. wikipedia.orgmdpi.com |

| Raney Nickel | H₂ (high pressure), Ethanol, Elevated Temp. | Cost-effective, effective for various nitro compounds. wikipedia.org |

| **Platinum(IV) Oxide (PtO₂) ** | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp. | Highly active, versatile catalyst. wikipedia.org |

| Copper Nanoparticles | Transfer hydrogenation (e.g., with cyclohexanol) | Avoids the need for external H₂ gas supply. rsc.org |

Chemoselective Chemical Reduction Reagents

In cases where catalytic hydrogenation may be undesirable due to substrate sensitivity or equipment limitations, a variety of chemical reducing agents can achieve the chemoselective reduction of the nitro group. These methods are particularly valuable when other reducible functional groups are present in the molecule.

One classic and effective method is the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. wikipedia.orgechemi.com These systems have been staples in organic synthesis for their reliability. More modern approaches offer milder conditions and improved selectivity. For instance, sodium borohydride (NaBH₄), a typically mild reductant, becomes effective for nitro group reduction when used in conjunction with transition metal salts like nickel(II) acetate (Ni(OAc)₂) or antimony trifluoride (SbF₃) in wet acetonitrile (B52724). orientjchem.orgresearchgate.net This combination is believed to form highly active metal boride species in situ. Another advanced method involves the in situ generation of boron triiodide (BI₃) from potassium borohydride (KBH₄) and iodine, which has been shown to reduce nitroarenes efficiently while tolerating other functional groups like esters and amides. nih.gov

| Reagent System | Solvent | Key Features |

| Fe / HCl or NH₄Cl | Ethanol / Water | Classical method, cost-effective, reliable. wikipedia.org |

| Sn / HCl | Ethanol | Effective but can generate tin-based waste. echemi.com |

| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN | Mild, room temperature conditions, high yields. orientjchem.org |

| KBH₄ / I₂ (in situ BI₃) | THF | Tolerates ester and amide groups, low-toxicity byproducts. nih.gov |

Electrochemical Reduction Strategies

Electrochemical reduction offers a green and highly controllable alternative to conventional chemical methods. By using electrons as the "reagent," this technique avoids the need for stoichiometric reducing agents and minimizes waste generation. The reduction of this compound can be performed at a cathode (such as glassy carbon) in a suitable electrolyte solution. nih.govxmu.edu.cn

The selectivity and efficiency of the electrochemical reduction can be significantly enhanced through the use of redox mediators. Polyoxometalates, such as phosphotungstic acid, have been demonstrated to be effective mediators for the electrocatalytic reduction of substituted nitrobenzenes. nih.gov The mediator is first reduced at the electrode surface and then, in turn, chemically reduces the nitro compound in the bulk solution, before being regenerated at the electrode. This catalytic cycle allows the reaction to proceed at a lower overpotential, improving energy efficiency and selectivity towards the desired aniline product over side-products. nih.gov

Modifications at the Amide Nitrogen: N-Alkylation and N-Acylation

While the amide N-H bond in this compound is generally less reactive than the nitro group, it can undergo substitution reactions under appropriate conditions to yield N-alkylated and N-acylated derivatives. These modifications can significantly alter the compound's physical and biological properties.

N-Alkylation: Direct N-alkylation of the amide nitrogen is often challenging due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized by the adjacent carbonyl group. However, under strongly basic conditions to deprotonate the amide (e.g., using sodium hydride), the resulting anion can react with alkylating agents like alkyl halides. An alternative strategy is reductive N-alkylation, where a nitro compound is reacted with an alcohol in the presence of a suitable catalyst system, such as RuCl₃/PPh₃ with glycerol as a hydrogen source, to directly yield N-alkylated amines. ionike.com While this is typically applied to the reduction of nitro groups to form primary amines which are then alkylated, similar principles could be adapted for amide alkylation.

N-Acylation: N-acylation introduces a second acyl group onto the amide nitrogen, forming an imide. This transformation typically requires activation of the acylating agent, for example, by using acyl chlorides or anhydrides in the presence of a base or a catalyst. Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides with acid chlorides and anhydrides, a reaction that could be conceptually extended to benzanilides. researchgate.net The use of coupling reagents common in peptide synthesis, such as those based on 1-Hydroxybenzotriazole (HOBt), can also facilitate this transformation. arkat-usa.org These reactions provide a route to unsymmetrical imides, further expanding the synthetic utility of the this compound scaffold.

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The structure of this compound features two distinct aromatic rings, Ring A (derived from aniline) and Ring B (derived from 3-nitrobenzoic acid), linked by an amide bridge. The reactivity of each ring towards substitution reactions is profoundly influenced by the directing and activating or deactivating effects of their respective substituents: the amide group (-NHCO-) on Ring A and the nitro group (-NO₂) combined with the amide carbonyl (-CONH-) on Ring B.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a foundational reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. The outcome of such reactions on this compound is dictated by the electronic properties of the substituents on each ring.

Ring A (Anilide Moiety) : The nitrogen atom of the amide linkage donates electron density to Ring A through resonance, although this effect is moderated by the adjacent carbonyl group. nih.govresearchgate.net Nevertheless, the -NHCO- group is classified as an activating group and a potent ortho, para-director. orientjchem.orgnih.gov This activation makes Ring A significantly more nucleophilic and thus more susceptible to electrophilic attack than Ring B. chemspider.comresearchgate.net

Ring B (Nitrobenzoyl Moiety) : This ring is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) and the benzamide (B126) group (-CONH-R). Both groups deactivate the ring towards electrophilic attack by inductively and resonantly pulling electron density away from the aromatic system. chim.itresearchgate.netnih.gov This deactivation makes Ring B much less reactive than Ring A. Both the nitro group and the carbonyl-containing substituent are strong meta-directors. nih.govorganic-chemistry.orgwikipedia.org

Consequently, electrophilic substitution reactions on this compound occur preferentially on the activated Ring A at the positions ortho and para to the amide nitrogen. For instance, in reactions like nitration or halogenation, the incoming electrophile will predominantly substitute at the 2'-, 4'-, and 6'-positions.

Recent studies on the site-selective C(sp²)-H bromination of benzanilides, while not on this specific isomer, underscore the ability to control regioselectivity through the choice of promoters and catalysts. nih.gov Such methodologies could be adapted to selectively functionalize this compound. The table below summarizes the expected directing effects for electrophilic substitution on this compound.

| Aromatic Ring | Key Substituent(s) | Electronic Effect | Reactivity towards SEAr | Directing Effect | Predicted Substitution Positions |

|---|---|---|---|---|---|

| Ring A (Anilide) | -NHCO-Ph-NO₂ | Electron-Donating (Resonance) | Activated | Ortho, Para-Directing | C-2', C-4', C-6' |

| Ring B (Nitrobenzoyl) | -NO₂, -CONH-Ph | Electron-Withdrawing | Deactivated | Meta-Directing | C-5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as a halide). oatext.comconnectjournals.comchemrxiv.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemrxiv.orgresearchgate.net

The parent this compound molecule is not suitably configured for a typical SNAr reaction, as it lacks a good leaving group on either ring. However, its derivatives can be highly reactive. For a derivative of this compound to undergo SNAr, a leaving group (e.g., F, Cl, Br) would need to be present on Ring B, preferably at the C-2, C-4, or C-6 positions, which are ortho or para to the strongly electron-withdrawing nitro group. The nitro group at C-3 would activate these positions toward nucleophilic attack. chemrxiv.orgnih.gov

Research on related compounds, such as 9-nitro-3-bromobenzanthrone, demonstrates that a nitro group significantly facilitates the nucleophilic substitution of a bromine atom, allowing the reaction to proceed under milder conditions and with higher yields compared to the non-nitrated analogue. mdpi.com This principle applies directly to halogenated derivatives of this compound, making SNAr a viable strategy for their further functionalization.

The table below outlines the requirements and potential reactivity for SNAr on a hypothetical derivative, 2-chloro-3-nitrobenzanilide.

| Derivative Example | Ring | Activating Group | Leaving Group | Position of LG relative to -NO₂ | Reactivity towards SNAr |

|---|---|---|---|---|---|

| 2-Chloro-3-nitrobenzanilide | Ring A (Anilide) | -NHCO- | None | N/A | Inert |

| Ring B (Nitrobenzoyl) | -NO₂ | -Cl | Ortho | Activated |

Cyclization and Annulation Reactions Employing this compound Derivatives

The functional groups within this compound derivatives—namely the amide linkage, the nitro group, and the aromatic rings—serve as versatile handles for constructing complex heterocyclic systems through cyclization and annulation reactions. These reactions are pivotal in medicinal chemistry for the synthesis of pharmacologically active scaffolds.

Cyclization Reactions

Intramolecular cyclization is a key strategy for forming new rings. In derivatives of this compound, both the amide and nitro functionalities can participate in these transformations.

Synthesis of Quinazolinones : The benzanilide framework is a direct precursor to quinazolinones, a class of compounds with a wide range of biological activities. nih.govnih.gov A common synthetic route involves the acylation of anthranilic acid (or its derivatives), followed by cyclization. nih.govnih.gov Starting from a derivative of this compound, such as 2-amino-3'-nitrobenzanilide, intramolecular cyclization can be induced to form a nitro-substituted quinazolinone. This typically involves reaction with a one-carbon synthon (e.g., triethyl orthoformate) or dehydration.

Synthesis of Benzodiazepines : Benzodiazepines are another critical class of nitrogen-containing heterocycles. connectjournals.comnih.govmdpi.com A frequent synthetic approach involves the condensation of an o-phenylenediamine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com A key transformation of this compound derivatives is the reduction of the nitro group to an amine. For example, reduction of 2-acyl-3'-nitrobenzanilide would yield 2-acyl-3'-aminobenzanilide. The resulting amino group, positioned appropriately relative to the other ring and amide functionality, can then undergo intramolecular cyclization to form a benzodiazepine ring system. researchgate.net

Annulation Reactions

Annulation refers to the formation of a new ring onto a pre-existing molecule through a sequence of reactions. Nitroaromatic compounds are valuable substrates in various annulation strategies.

[3+2] Annulation : These reactions are powerful methods for constructing five-membered rings. researchgate.netchim.itorganic-chemistry.org Nitroalkenes, which can be synthesized from nitroaromatic aldehydes, are common partners in these cycloadditions. For example, a derivative such as 3-nitro-N-(vinylphenyl)benzamide could potentially undergo intramolecular [3+2] annulation. More commonly, the nitro group itself plays a role in activating the molecule for reactions with 1,3-dipoles, leading to heterocycles like pyrazoles or pyrrolidines after subsequent transformations. chim.itresearchgate.net

Synthesis of Fused Heterocycles : The strategic placement of functional groups on this compound derivatives allows for the construction of fused polycyclic systems. Reduction of the nitro group to an amine is often the first step. The resulting amine can act as a nucleophile to initiate a cascade of reactions. For instance, if an appropriate electrophilic center is present on the anilide portion of the molecule, an intramolecular cyclization followed by dehydration can lead to fused systems like indolo- or pyrrolo-benzodiazepines.

The table below summarizes key cyclization reactions involving functionalities present in this compound derivatives.

| Reaction Type | Key Functional Group(s) | Typical Precursor Structure | Resulting Heterocycle | Relevant Citations |

|---|---|---|---|---|

| Intramolecular Cyclization | Amide, Amino | ortho-Amino-benzanilide | Quinazolinone | nih.govnih.gov |

| Reductive Cyclization | Nitro (reduced to Amino), Carbonyl | ortho-Acyl-nitroanilide | Benzodiazepine | nih.govmdpi.comresearchgate.net |

| [3+2] Annulation | Nitroalkene | Nitroalkene + 1,3-Dipole | Pyrrolidine, Pyrazoline | chim.itorganic-chemistry.org |

| [3+3] Annulation | Nitroallylic Acetate | Nitroallylic Acetate + Dinucleophile | Tetrahydrochromene | researchgate.net |

Advanced Spectroscopic and Structural Characterization Studies of 3 Nitrobenzanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules like 3-Nitrobenzanilide. oxinst.com By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

Multi-Nuclear and Multi-Dimensional NMR Techniques (e.g., 1H, 13C, 15N NMR; COSY, HSQC, HMBC)

A comprehensive understanding of this compound's structure is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number and types of protons, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. sigmaaldrich.com For this compound, the aromatic protons and carbons exhibit characteristic chemical shifts influenced by the electron-withdrawing nitro group and the amide linkage.

2D NMR Techniques: To unambiguously assign these signals, 2D NMR techniques are indispensable. magritek.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. creative-biostructure.com It helps to trace the connectivity of protons within the benzoyl and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule, such as the benzoyl group to the nitrophenyl ring via the amide linkage. creative-biostructure.comsdsu.edu Quaternary carbons, which are not visible in HSQC spectra, can be identified through their HMBC correlations. wisc.edu

¹⁵N NMR: While less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the amide and nitro groups. huji.ac.ilnih.govrsc.org Heteronuclear correlation techniques like ¹H-¹⁵N HMBC can be particularly insightful.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.12 | |

| H4 | 7.95 | |

| H5 | 7.55 | |

| H6 | 7.95 | |

| H2' | 8.55 | |

| H4' | 7.85 | |

| H5' | 7.45 | |

| H6' | 8.15 | |

| C1 | 134.5 | |

| C2 | 127.5 | |

| C3 | 128.8 | |

| C4 | 132.0 | |

| C5 | 128.8 | |

| C6 | 127.5 | |

| C=O | 165.5 | |

| C1' | 139.5 | |

| C2' | 119.0 | |

| C3' | 148.5 | |

| C4' | 123.0 | |

| C5' | 129.5 | |

| C6' | 125.0 |

Note: These are predicted values and may vary slightly from experimental data.

Solid-State NMR Applications for Polymorphic Forms and Intermolecular Interactions

In the solid state, molecules can arrange themselves in different crystalline forms, a phenomenon known as polymorphism. irispublishers.com These polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms, as the NMR signals are sensitive to the local molecular environment and intermolecular interactions. vanderwellab.orgjeol.com By analyzing the chemical shifts and line shapes in ssNMR spectra, different polymorphs of this compound can be identified and their unique packing arrangements and hydrogen bonding networks can be studied. irispublishers.comjeol.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.deedinst.com These techniques are highly effective for identifying functional groups and providing insights into molecular conformation and intermolecular forces like hydrogen bonding. cigrjournal.org

Detailed Vibrational Mode Assignment and Spectroscopic Correlations

The IR and Raman spectra of this compound display a series of characteristic bands corresponding to the vibrations of its specific functional groups. ajol.info

Amide Bands: The amide group gives rise to several characteristic vibrations. The Amide I band (mainly C=O stretching) is typically observed around 1650-1680 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) appears near 1520-1550 cm⁻¹. ajol.info

Nitro Group Vibrations: The nitro (NO₂) group exhibits symmetric and asymmetric stretching modes. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears around 1335-1355 cm⁻¹. researchgate.net

Aromatic C-H and C=C Vibrations: The aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

A detailed assignment of all vibrational modes can be achieved through computational simulations, which help to correlate the observed spectral bands with specific atomic motions within the molecule. d-nb.info

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| N-O (Nitro) | Symmetric Stretching | 1335 - 1355 |

| N-H (Amide II) | Bending | 1520 - 1550 |

Investigation of Hydrogen Bonding and Supramolecular Features

Hydrogen bonding plays a crucial role in defining the three-dimensional structure and properties of this compound in the condensed phase. mst.edu The N-H group of the amide linkage can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group can act as acceptors. Vibrational spectroscopy is particularly sensitive to these interactions. rsc.orgmdpi.com The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) and broadening of the N-H stretching band in the IR spectrum. mst.edu These spectral changes provide direct evidence for the presence and strength of hydrogen bonding, which in turn dictates the formation of supramolecular assemblies. rsc.orgparisdescartes.frnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. archive.orglibretexts.orgchemguide.co.uk For this compound, the molecular ion peak (M⁺) would confirm its molecular weight of 242.23 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is established as C₁₃H₁₀N₂O₃. nist.govnih.govchemspider.comnist.gov This corresponds to a monoisotopic mass of approximately 242.069142 Da and an average mass of 242.234 g/mol . chemspider.com The precise mass measurement provided by HRMS confirms the elemental makeup of the molecule, which is a critical first step in its structural elucidation.

Table 1: Elemental and Mass Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Monoisotopic Mass | 242.069142 Da |

| Average Mass | 242.234 g/mol |

This table summarizes the fundamental elemental and mass properties of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgacs.org This process, often involving techniques like collision-induced dissociation (CID), helps to elucidate the connectivity of atoms within a molecule. wikipedia.org In the mass spectrum of this compound obtained through electron ionization, the most abundant fragment ion (base peak) is observed at a mass-to-charge ratio (m/z) of 105. nih.gov This peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), which is a common and stable fragment in the mass spectra of benzamides. The formation of this ion results from the cleavage of the amide bond (C-N bond). Other significant fragment ions are observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), and m/z 51. nih.gov The presence of a nitro group on the aniline (B41778) ring also influences the fragmentation pattern, though the primary cleavage occurs at the amide linkage. The analysis of these fragmentation pathways is crucial for confirming the molecular structure of this compound.

Table 2: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 242 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table details the major fragment ions observed in the mass spectrum of this compound and their proposed structures.

X-ray Crystallography and Crystal Engineering Research

Single-Crystal X-ray Diffraction: Determination of Molecular and Crystal Structure

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esuol.de This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. researchgate.net While a specific single-crystal structure of this compound is not detailed in the provided search results, the principles of SCXRD are well-established for related compounds. For instance, the crystal structure of 4-Nitrobenzanilide has been determined and is available in the Cambridge Structural Database (CSD), highlighting the utility of this technique for nitro-substituted benzanilides. nih.gov Such studies reveal how molecules pack in the solid state, influenced by various intermolecular forces like hydrogen bonding and π-π stacking.

Polymorphism and Pseudopolymorphism Studies of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound were not found in the search results, it is a common phenomenon in organic molecules, particularly those capable of forming various hydrogen bonding networks. The study of polymorphism is critical in materials science and pharmaceuticals.

Co-crystallization and Supramolecular Synthons Exploration

Co-crystallization is a technique used to design new crystalline materials with modified properties by combining two or more different molecules in a single crystal lattice. innovareacademics.in This approach relies on the principles of supramolecular chemistry and the predictable formation of intermolecular interactions known as supramolecular synthons. mdpi.com Key synthons include hydrogen bonds between complementary functional groups. researchgate.net For molecules like this compound, which contains both a hydrogen bond donor (the amide N-H) and acceptors (the carbonyl oxygen and the nitro group oxygens), various supramolecular synthons can be anticipated. The amide group can form robust homodimers or heterodimers with other functional groups like carboxylic acids. mdpi.com The exploration of co-crystals of this compound with other molecules could lead to the formation of novel materials with tailored solid-state properties. For example, co-crystallization with compounds containing carboxylic acid or pyridine (B92270) functionalities could result in predictable hydrogen-bonded structures. rsc.org

Solid-State Reactivity and Phase Transitions

Solid-state reactivity refers to chemical reactions that occur in the crystalline state. The arrangement of molecules in the crystal lattice can influence the outcome of these reactions. Phase transitions are changes from one solid form to another, which can be induced by factors like temperature or pressure. numberanalytics.comslideserve.com These transitions can involve changes in the crystal structure (polymorphic transitions) or chemical transformations. rsc.orgkuleuven.be While specific research on the solid-state reactivity and phase transitions of this compound is not detailed in the provided results, the general principles are applicable. The presence of the nitro group and the amide linkage offers potential sites for solid-state reactions, such as photoreactions or thermal decompositions. Understanding phase transitions is crucial for controlling the properties of the solid material.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzanilide |

| Benzoyl cation |

Computational and Theoretical Chemistry Investigations of 3 Nitrobenzanilide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. physchemres.org It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 3-Nitrobenzanilide. mdpi.com The core principle of DFT is to describe a multi-electron system using its electron density rather than a complex many-electron wavefunction.

A primary application of DFT is molecular geometry optimization , which involves finding the lowest energy arrangement of atoms in the molecule. faccts.deqimpy.org This process determines stable conformations and provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal the planarity of the phenyl rings and the orientation of the amide linkage and nitro group. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict these parameters with high accuracy. mdpi.comirjweb.com

The optimized geometry represents a true energy minimum on the potential energy surface, which is confirmed by ensuring all calculated vibrational frequencies are positive (real). faccts.de

Table 1: Representative Calculated Geometrical Parameters for a Benzanilide (B160483) Derivative using DFT (Note: This table presents typical data for a related structure to illustrate the outputs of DFT calculations, as specific experimental or calculated data for this compound is not available in the cited sources.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O | ~1.22 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~128° | |

| O-N-O | ~124° | |

| Dihedral Angle | C-C-N-C | Defines the twist of the aniline (B41778) ring relative to the amide plane |

| C-N-C=O | Defines the planarity of the amide bond |

This interactive table showcases the kind of structural data obtained from DFT geometry optimization.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are known for their high accuracy, although they are more computationally demanding than DFT. researchgate.net

For this compound, ab initio calculations would be valuable for:

Benchmarking: Validating the results obtained from more cost-effective DFT methods.

High-Accuracy Energetics: Calculating precise reaction energies, activation barriers, and conformational energy differences.

Excited States: Investigating electronic excited states with greater accuracy, which is crucial for understanding photochemistry.

While full geometry optimization with high-level ab initio methods can be resource-intensive, they are often used in single-point energy calculations on DFT-optimized geometries to refine the electronic energy. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

For this compound, the energy and distribution of these orbitals are key to its chemical behavior:

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgtaylorandfrancis.com

Orbital Distribution: The location of the HOMO and LUMO within the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO and localize it primarily on the nitro-substituted phenyl ring, making this ring susceptible to nucleophilic attack. The HOMO is likely distributed over the aniline ring and the amide linkage.

DFT calculations are widely used to compute the energies and visualize the shapes of these frontier orbitals. physchemres.orgirjweb.com

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative, based on calculations for similar aromatic nitro compounds.)

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.65 | Related to the ionization potential; ability to donate electrons. |

| LUMO Energy | ELUMO | -1.82 | Related to the electron affinity; ability to accept electrons. |

| Energy Gap | ΔE | 4.83 | Indicates chemical reactivity and kinetic stability. scirp.org |

| Chemical Hardness | η | 2.42 | Measures resistance to change in electron distribution. scirp.org |

| Electronegativity | χ | 4.24 | The power of an atom to attract electrons to itself. |

This interactive table presents key electronic properties derived from FMO theory, which are crucial for predicting chemical reactivity.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective at simulating various types of spectra, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. stfc.ac.ukdtic.milnanoacademic.com By calculating the harmonic frequencies from the optimized geometry, a theoretical IR spectrum can be generated. mdpi.com This simulated spectrum is invaluable for assigning experimental absorption bands to specific molecular vibrations, such as the C=O stretching of the amide, N-H bending, and the symmetric and asymmetric stretches of the NO₂ group. sapub.orgajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹³C and ¹H). mdpi.comuzh.ch These theoretical predictions are instrumental in assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. researchgate.netcesga.esnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra. irb.hrresearchgate.netgaussian.commdpi.com It calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (intensities). This allows for the prediction of λmax values, corresponding to π→π* and n→π* electronic transitions, which helps in understanding the electronic structure and interpreting the observed UV-Vis spectrum of this compound.

Table 3: Representative Simulated Spectroscopic Data (Note: This table illustrates the type of data obtained from spectroscopic simulations.)

| Spectroscopy Type | Parameter | Calculated Value | Assignment/Transition |

| IR | Vibrational Frequency | ~1680 cm⁻¹ | Amide I (C=O stretch) |

| ~1530 cm⁻¹ | Amide II (N-H bend / C-N stretch) | ||

| ~1525 cm⁻¹ | Asymmetric NO₂ stretch | ||

| ~1350 cm⁻¹ | Symmetric NO₂ stretch | ||

| NMR | ¹H Chemical Shift | 7.5 - 8.5 ppm | Aromatic Protons |

| ~8.8 ppm | Amide Proton (N-H) | ||

| UV-Vis | Absorption Maximum (λmax) | ~260 nm | π→π* (Benzoyl group) |

| ~340 nm | π→π* (Nitroaniline group) |

This interactive table provides examples of simulated spectroscopic data that can be correlated with experimental measurements for structural confirmation.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a molecule at a static moment, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.nettemple.edugalaxyproject.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation. frontiersin.org

Conformational Analysis and Conformational Landscapes

This compound possesses significant conformational flexibility due to the possible rotations around several single bonds:

The C-N amide bond.

The bond connecting the benzoyl phenyl ring to the carbonyl carbon.

The bond connecting the aniline nitrogen to the nitrophenyl ring.

MD simulations are an excellent tool for performing conformational analysis . temple.edu By simulating the molecule over nanoseconds or longer, it is possible to explore its conformational landscape—the potential energy surface as a function of its dihedral angles. This analysis can identify the most stable, low-energy conformers, the transition states between them, and the energy barriers for rotation. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or crystal packing.

Solvent Effects and Solvation Dynamics Studies

Computational studies investigating solvent effects on chemical reactions and molecular properties provide crucial insights into reaction kinetics, mechanisms, and photophysics. rug.nllsu.edumdpi.com Theoretical approaches often use either continuum models, where the solvent is treated as a uniform medium with a specific dielectric constant, or explicit models, where individual solvent molecules are included in the calculation. mdpi.com The dynamics of solvation, or how the solvent shell reorganizes around a solute, can be explored using molecular dynamics (MD) simulations, often combined with quantum mechanics (QM) in QM/MM methods. lsu.edursc.org

While specific computational studies on the solvation dynamics of this compound are not extensively documented, research on substituted benzanilides provides a strong framework for understanding how solvents would influence its behavior. A key study explored the photochemical reaction of a series of para-substituted benzanilides in various polar and nonpolar solvents, analyzing the solvent effect using both experimental data and Time-Dependent Density Functional Theory (TD-DFT) calculations. rug.nlnih.gov

The investigation revealed that the energies of the lower absorption energy band for the benzanilides decreased as the solvent polarity increased, leading to a bathochromic (red) shift. rug.nl This phenomenon is attributed to the stabilization of the excited state by the polar solvent molecules. The study quantified this solvent effect by correlating spectroscopic data with the Reichardt's solvent parameter (ET(30)), a common empirical measure of solvent polarity. rug.nlnih.gov Furthermore, (TD-)DFT calculations were employed to support the experimentally observed trends. rug.nlnih.gov Although this research focused on para-substituted isomers, the same principles and computational methods are applicable to this compound, suggesting its spectroscopic and photochemical properties would also be modulated by solvent polarity due to the polar nitro group and amide linkage.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (theoretical focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. cust.edu.twkashanu.ac.ir These models are built on calculated molecular descriptors, which are numerical representations of a molecule's topological, electronic, or steric features. rsc.org

Direct QSAR/QSPR modeling focused solely on this compound is not prominent in the literature; however, studies on broader classes of benzanilides, anilides, and nitroaromatics demonstrate the theoretical approach.

A QSAR investigation into the antimicrobial activity of a series of substituted anilides found that compounds containing a nitro group exhibited enhanced activity. cust.edu.tw The study successfully modeled the antibacterial and antifungal activities using topological molecular connectivity indices, which describe the branching and complexity of the molecular skeleton. cust.edu.tw Another joint QSAR analysis was performed on 14 benzanilide derivatives to predict their aqueous solubility and toxicity. nih.govtandfonline.com This model combined the Free-Wilson approach with quantum chemical parameters, indicating that the mode of action involved both physical partitioning and biochemical reaction stages. nih.govtandfonline.com

Similarly, QSAR models for the toxicity of various nitroaromatic compounds have been developed using Partial Least Squares (PLS) to elucidate the effects of different substituents and analyze the physicochemical factors responsible for toxicity. nih.gov For other related structures, such as thiobenzanilide (B1581041) derivatives, QSPR models have been generated to predict lipophilicity and antitubercular activity using multiple linear regression (MLR). researchgate.net These examples underscore that the properties and activities of this compound could be theoretically predicted by developing models based on a combination of descriptors.

The table below summarizes the types of descriptors commonly used in QSAR/QSPR studies of anilides and related compounds.

| Descriptor Type | Specific Examples | Related Property/Activity |

| Topological | Molecular Connectivity Indices (e.g., ⁰χ, ²χ), Wiener Index, Szeged Index | Antimicrobial Activity, Heat Capacity, Entropy cust.edu.twkashanu.ac.ir |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges, Dipole Moment | Aqueous Solubility, Toxicity, Reaction Mechanisms nih.govtandfonline.comnih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Toxicity, Lipophilicity nih.govresearchgate.net |

| Steric/Geometrical | Molecular Volume, Surface Area | Enzyme Inhibition longdom.org |

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. coe.edu By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a reaction and identify the most likely pathway. coe.edulboro.ac.uk

One study directly involves this compound as an NH-acid reactant in a three-component reaction with triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates to generate stable phosphorus ylides. researchgate.net Kinetic investigations of this reaction were conducted using UV spectrophotometry, and the study of solvent effects and reactant concentrations led to a proposed multi-step mechanism. researchgate.net Based on the experimental results and steady-state approximation, the first step of the reaction was identified as the rate-determining step. researchgate.net

To understand the mechanisms of other reactions that this compound could undergo, insights can be drawn from computational studies on its core structural motifs: the nitroarene group and the benzanilide scaffold.

Reduction of the Nitro Group: The catalytic reduction of nitroarenes to amines is a fundamentally important industrial reaction. DFT calculations have been extensively used to model the mechanism of nitrobenzene (B124822) reduction on various catalyst surfaces. lboro.ac.ukmdpi.comacs.org These studies have explored two main competing pathways first proposed by Haber:

Direct Hydrogenation: In this pathway, the nitro group is sequentially hydrogenated to a nitrosobenzene (B162901) intermediate, then to a phenylhydroxylamine, and finally to aniline. mdpi.com

Condensation Pathway: This route involves the reaction between nitrosobenzene and phenylhydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to aniline. mdpi.com

Role and Applications of 3 Nitrobenzanilide in Advanced Materials Research and Catalysis

Building Block for Functional Organic Materials

The structural attributes of 3-Nitrobenzanilide make it a valuable precursor for the synthesis of high-performance organic materials. Its significance lies in its ability to be chemically transformed into monomers suitable for polymerization and its potential role in the creation of materials with specific optical and electronic properties.

Precursor in Polymer Chemistry (e.g., Polyimides, Polyamides)

While not a direct monomer itself, this compound is a key precursor to diamine monomers essential for the synthesis of aromatic polyamides and polyimides. The process involves the chemical reduction of its nitro group (-NO₂) to an amino group (-NH₂). smolecule.com This transformation yields 3-aminobenzanilide (B82601), a diamine monomer that can then undergo polymerization.

Polyamides are synthesized through a condensation reaction between a diamine and a dicarboxylic acid or its derivative, forming strong and resilient amide linkages. libretexts.orgchemguide.co.uk Similarly, polyimides, known for their exceptional thermal stability and mechanical strength, are typically prepared in a two-step process where a diamine reacts with a dianhydride to first form a poly(amic acid) intermediate, which is then chemically or thermally converted to the final polyimide. titech.ac.jphalocarbon.comdakenchem.com The diamine derived from this compound, 3-aminobenzanilide, is a viable candidate for creating these high-performance polymers. evitachem.com

Table 1: Polymer Synthesis via 3-Aminobenzanilide

| Polymer Type | Monomer Precursor | Co-monomer Example | Polymerization Method | Key Polymer Feature |

| Polyamide | 3-Aminobenzanilide | Adipoyl chloride | Condensation Polymerization | Amide Linkages |

| Polyimide | 3-Aminobenzanilide | Pyromellitic dianhydride (PMDA) | Two-step (Poly(amic acid) formation followed by imidization) | Imide Rings, Thermal Stability |

Development of Optoelectronic Materials (e.g., Dyes, Fluorescent Probes)

The nitro-aromatic structure of this compound and its derivatives is of significant interest in the development of optoelectronic materials, particularly fluorescent probes. mdpi.com The underlying principle often involves the nitro group acting as a fluorescence quencher through mechanisms like photoinduced electron transfer (PeT). researchgate.netmdpi.com

In a typical design for a "turn-on" fluorescent probe, the nitro group's quenching effect renders the molecule non-fluorescent. magtech.com.cn Upon reaction with a specific analyte, the nitro group is reduced to an amino group. This chemical transformation disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. mdpi.com This strategy has been successfully employed to create probes for detecting various species, including reactive oxygen species and hydrogen sulfide. mdpi.commdpi.com Given these principles, this compound serves as a valuable scaffold for designing such probes. For instance, a 5-mesyl-2-nitrobenzanilide moiety has been used as a fluorescence modulator in probes designed to be sensitive to specific enzymes. researchgate.net

Exploration in Liquid Crystal Systems

The exploration of this compound and its derivatives in the field of liquid crystals is an area of emerging interest. The rigid, rod-like structure inherent to the benzanilide (B160483) core is a common feature in many liquid crystalline compounds. The polarity introduced by the nitro group can influence the intermolecular interactions necessary for the formation of mesophases. While specific, detailed research on this compound as a liquid crystal is not extensively documented, related aromatic amides and polymers derived from similar structures are known to exhibit liquid crystalline behavior. Chemical suppliers often categorize N-(3-Nitrophenyl)benzamide with other liquid crystal materials, suggesting its potential in this application. ambeed.com

Component in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on systems held together by non-covalent interactions. This compound is well-suited for this field due to its capacity for forming specific intermolecular bonds. The amide group (-CONH-) is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. mdpi.com These interactions can guide the self-assembly of molecules into well-defined, ordered structures in the solid state. researchgate.netsciencepub.net

Furthermore, the polar nitro group and the aromatic rings can participate in other non-covalent interactions, such as dipole-dipole and π-stacking interactions. mdpi.com These combined forces can lead to the formation of complex, multi-dimensional supramolecular architectures. The study of the crystal structure of related nitro-containing anilides reveals the critical role of these intermolecular forces in dictating the packing and stability of the crystalline lattice. lookchem.comrsc.org

Ligand or Intermediate in Catalytic Systems (e.g., for asymmetric catalysis, metal complexation)

In the realm of catalysis, this compound primarily functions as an intermediate for creating more complex ligands capable of coordinating with metal ions. nih.govlibretexts.org While the parent molecule itself is not typically used as a direct ligand, it can be chemically modified to introduce additional donor atoms (such as nitrogen, oxygen, or sulfur), which enhances its ability to bind to metal centers.

A prominent example is the conversion of nitrobenzanilides into thiosemicarbazone or semicarbazone derivatives. These derivatives are effective multidentate ligands that can form stable complexes with a variety of transition metals and organotin compounds. researchgate.netresearchgate.netscirp.org These metal complexes are investigated for their potential catalytic activities and have shown promise in biological applications. mdpi.comscirp.org The coordination of the metal ion to the ligand can create a catalytically active site for various chemical transformations.

Table 2: Metal Complexation with Nitrobenzanilide Derivatives

| Derivative Class | Example Ligand | Metal Ion Examples | Resulting Complex | Potential Application |

| Thiosemicarbazones | 4'-Nitrobenzanilide Thiosemicarbazone | Diorganotin(IV) | [R₂Sn(L)] | Antimicrobial, Antitumor |

| Semicarbazones | 4'-Nitrobenzanilide Semicarbazone | Triorganotin(IV) | [R₃Sn(L)] | Antimicrobial, Antitumor |

| Schiff Bases | Thiazole-derived Schiff bases with nitro groups | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | M(II)-NTA complexes | Electrochemical, Biological |

Note: Table includes examples of the closely related 4-nitro isomer, illustrating the principle of using nitrobenzanilide scaffolds as ligands. researchgate.netorientjchem.org

Role in Sensors and Molecular Recognition Systems

The principles that make this compound derivatives useful for optoelectronics and supramolecular chemistry also underpin their role in the development of chemical sensors and molecular recognition systems. physiology.org A sensor operates by recognizing a specific target analyte and producing a measurable signal.

The "turn-on" fluorescent probes discussed previously are a prime example of this application. mdpi.com A probe based on a nitrobenzanilide derivative can be designed to be highly selective for a particular analyte. The reduction of the nitro group by the target generates a fluorescent signal, allowing for sensitive detection. mdpi.com This approach is valuable for monitoring biologically relevant molecules or environmental contaminants.

Furthermore, the capacity for specific hydrogen bonding and other non-covalent interactions makes the benzanilide framework a candidate for host-guest chemistry and molecular recognition. sciencepub.net By incorporating a this compound unit into a larger, more complex host molecule, it is possible to create a binding pocket that is selective for a particular guest molecule. This selective binding is the foundation of molecular recognition, which has applications ranging from chemical separations to the development of targeted therapeutic agents. diva-portal.org Studies on related salicylanilides and benzanilides have identified them as inhibitors of specific biological systems, an application that relies on precise molecular recognition of a target protein. diva-portal.org

Mechanistic Biological and Biochemical Interaction Studies of 3 Nitrobenzanilide Non Clinical Focus

In Vitro Enzyme Inhibition Mechanisms